2,5-Bis(3-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole
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Overview
Description
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole core, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen), and is substituted with phenyl and oxazoline groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the oxazoline and phenyl substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring.
Chemical Reactions Analysis
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the phenyl or oxazoline groups.
Coupling Reactions:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2,5-Bis(phenylethynyl)thiophenes: These compounds have a thiophene core and are known for their luminescent properties.
2,5-Bis(benzylthio)-1,3,4-thiadiazole: This compound features a thiadiazole core and has been studied for its coordination chemistry with metals.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzenes: These compounds have a benzene core with phenylalkoxy substituents and are used in materials science.
The uniqueness of 2,5-Bis(3-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C32H24N4O3 |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
2,5-bis[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H24N4O3/c1-3-9-21(10-4-1)27-19-37-29(33-27)23-13-7-15-25(17-23)31-35-36-32(39-31)26-16-8-14-24(18-26)30-34-28(20-38-30)22-11-5-2-6-12-22/h1-18,27-28H,19-20H2/t27-,28-/m0/s1 |
InChI Key |
KGWZDYVOJAKFHT-NSOVKSMOSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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